molecular formula C30H36Br2F2N2S3 B12296815 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12296815
M. Wt: 718.6 g/mol
InChI Key: HCLOLOKPUVNSGX-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications .

Chemical Reactions Analysis

4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other benzothiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which enhance its electron-accepting properties and make it suitable for advanced optoelectronic applications .

Properties

Molecular Formula

C30H36Br2F2N2S3

Molecular Weight

718.6 g/mol

IUPAC Name

4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H36Br2F2N2S3/c1-3-5-7-9-11-13-15-19-17-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-18-20(30(32)38-22)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

HCLOLOKPUVNSGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)F)F)Br

Origin of Product

United States

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